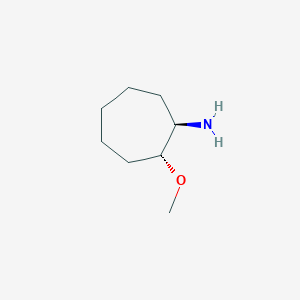

(1R,2R)-2-Methoxycycloheptan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Nitrogen Acyclic Gold(I) Carbenes in Catalysis

- Research on complexes [AuCl{C(NHR)(NHR′)}] and [AuCl{C(NHR)(NEt2)}] demonstrates the use of these carbenes, which include (1R,2R)-2-Methoxycycloheptan-1-amine derivatives, as highly selective catalysts for skeletal rearrangement and methoxycyclization of 1,6-enynes, among other gold-catalyzed transformations (Bartolomé et al., 2010).

Separation of Chiral Proteinogenic α-Amino Acids

- The compound has been utilized in the separation of amino acids and chiral amines, as demonstrated by the design of a new fluorescence tagging chiral derivatizing agent (CDA) for HPLC and capillary electrochromatographic measurements (Kleidernigg & Lindner, 1998).

Synthesis of N-Protected (1-Methoxyalkyl)amines

- A study reported a standardized method for synthesizing N-protected (1-methoxyalkyl)amines, which are derivatives of this compound, through electrochemical decarboxylative α-methoxylation of α-amino acid derivatives (Walęcka-Kurczyk et al., 2022).

Conformational Analysis of N-Substituted Nortropinones

- The synthesis of N-substituted-nortropinones, including derivatives of this compound, has been explored for conformational analysis and CD research. This study contributes to understanding the molecular structures and reactivities of these compounds (Kashman & Cherkez, 1972).

Absorption by Anion-Functionalized Ionic Liquids

- Research on amino acid ionic liquids shows their potential for CO2 capture, where derivatives of this compound could be relevant in enhancing absorption efficiency (Gurkan et al., 2010).

Synthesis of 1-Substituted 4-Amino-2-(Trifluoromethyl)-1H-Pyrroles

- A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the use of amines including this compound derivatives, highlighting their versatility in organic synthesis (Aquino et al., 2015).

Synthesis of Constrained Ring Amino Acids

- The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, a derivative of this compound, for constructing amino acids used in analogs of natural products demonstrates its potential in medicinal chemistry (Mayer & Joullié, 1994).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWMUWLKYOLFO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)

![1-[4-(3,6-Dihydro-2H-pyridine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2377935.png)

![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)

![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)

![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)